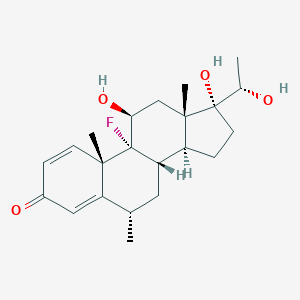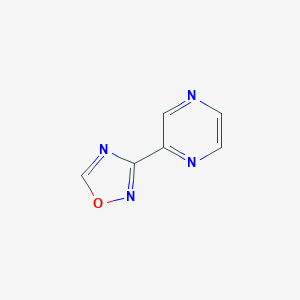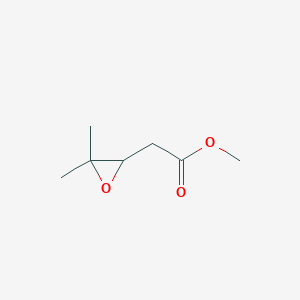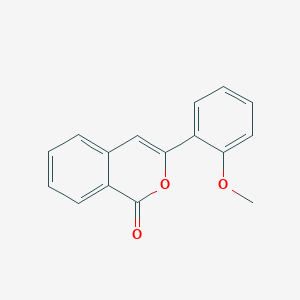
20-Dihydrofluorometholone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
20-Dihydrofluorometholone, also known as DFMT, is a synthetic steroid that belongs to the family of corticosteroids. It is a derivative of prednisolone and is used for its anti-inflammatory and immunosuppressive properties. DFMT is commonly used in scientific research as a tool to study the effects of corticosteroids on various physiological and biochemical processes.
作用機序
20-Dihydrofluorometholone exerts its anti-inflammatory and immunosuppressive effects by binding to the glucocorticoid receptor (GR) in the cytoplasm of cells. The GR-20-Dihydrofluorometholone complex then translocates to the nucleus, where it binds to specific DNA sequences called glucocorticoid response elements (GREs). This binding results in the activation or repression of specific genes, which leads to the anti-inflammatory and immunosuppressive effects of 20-Dihydrofluorometholone.
生化学的および生理学的効果
20-Dihydrofluorometholone has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1 (IL-1), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-alpha). 20-Dihydrofluorometholone also inhibits the activity of various enzymes involved in the production of prostaglandins and leukotrienes, which are important mediators of inflammation. In addition, 20-Dihydrofluorometholone has been shown to have metabolic effects, including the regulation of glucose and lipid metabolism.
実験室実験の利点と制限
20-Dihydrofluorometholone has several advantages for lab experiments. It is a potent and specific agonist of the GR, which allows for the selective activation of the GR signaling pathway. 20-Dihydrofluorometholone is also stable and can be easily synthesized, which makes it a convenient tool for scientific research. However, 20-Dihydrofluorometholone has some limitations. It has a short half-life and is rapidly metabolized in vivo, which can limit its effectiveness in animal studies. In addition, 20-Dihydrofluorometholone has a high affinity for the mineralocorticoid receptor (MR), which can lead to unwanted side effects.
将来の方向性
There are several future directions for research on 20-Dihydrofluorometholone. One area of interest is the development of more selective GR agonists that have fewer side effects than 20-Dihydrofluorometholone. Another area of interest is the investigation of the role of 20-Dihydrofluorometholone in the regulation of immune cell function and inflammation. Finally, the potential use of 20-Dihydrofluorometholone as a therapeutic agent for various inflammatory and autoimmune diseases warrants further investigation.
Conclusion:
In conclusion, 20-Dihydrofluorometholone is a synthetic steroid that is commonly used in scientific research to study the effects of corticosteroids on various physiological and biochemical processes. It exerts its anti-inflammatory and immunosuppressive effects by binding to the GR and modulating gene expression. 20-Dihydrofluorometholone has several advantages for lab experiments, but also has some limitations. Future research on 20-Dihydrofluorometholone will contribute to a better understanding of the role of corticosteroids in health and disease.
合成法
20-Dihydrofluorometholone is synthesized by the reaction of prednisolone with hydrofluoric acid and sodium hydride. The reaction results in the replacement of a hydrogen atom on the C20 position of prednisolone with a fluorine atom, which gives rise to 20-Dihydrofluorometholone.
科学的研究の応用
20-Dihydrofluorometholone is used extensively in scientific research to study the effects of corticosteroids on various physiological and biochemical processes. It is commonly used in cell culture experiments to study the effects of corticosteroids on cell proliferation, differentiation, and apoptosis. 20-Dihydrofluorometholone is also used in animal studies to investigate the effects of corticosteroids on the immune system, inflammation, and metabolism.
特性
CAS番号 |
114260-36-5 |
|---|---|
製品名 |
20-Dihydrofluorometholone |
分子式 |
C22H31FO4 |
分子量 |
378.5 g/mol |
IUPAC名 |
(6S,8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-17-[(1S)-1-hydroxyethyl]-6,10,13-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H31FO4/c1-12-9-17-15-6-8-21(27,13(2)24)20(15,4)11-18(26)22(17,23)19(3)7-5-14(25)10-16(12)19/h5,7,10,12-13,15,17-18,24,26-27H,6,8-9,11H2,1-4H3/t12-,13-,15-,17-,18-,19-,20-,21-,22-/m0/s1 |
InChIキー |
JCIFGLBCACUWOI-NBCQHRCPSA-N |
異性体SMILES |
C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@]2([C@@]4(C1=CC(=O)C=C4)C)F)O)C)([C@H](C)O)O |
SMILES |
CC1CC2C3CCC(C3(CC(C2(C4(C1=CC(=O)C=C4)C)F)O)C)(C(C)O)O |
正規SMILES |
CC1CC2C3CCC(C3(CC(C2(C4(C1=CC(=O)C=C4)C)F)O)C)(C(C)O)O |
同義語 |
20-dihydroFLM 20-dihydrofluorometholone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(E)-2-diazonio-1-[[4-(pyridin-2-yldisulfanyl)phenyl]methoxy]ethenolate](/img/structure/B55279.png)

![6-Chloro-5H,12H-quinolino[2,1-b][1,3]benzoxazin-5-one](/img/structure/B55282.png)





![3-Methoxy-4-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B55300.png)


